1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride

Catalog No.
S881158
CAS No.
2203139-80-2
M.F
C9H12Cl2FN
M. Wt
224.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochlo...

CAS Number

2203139-80-2

Product Name

1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride

IUPAC Name

1-(4-chloro-3-fluorophenyl)propan-1-amine;hydrochloride

Molecular Formula

C9H12Cl2FN

Molecular Weight

224.1 g/mol

InChI

InChI=1S/C9H11ClFN.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H

InChI Key

UWAVHFUELKOLTB-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=C(C=C1)Cl)F)N.Cl

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)F)N.Cl

1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride is a chemical compound with the molecular formula C9H12ClFN and a molecular weight of 224.10 g/mol. It is characterized by the presence of a propylamine group attached to a phenyl ring that has both chlorine and fluorine substituents. This compound is known for its potential applications in medicinal chemistry and as a precursor in various synthetic pathways. The compound exists as a hydrochloride salt, which enhances its solubility in water and facilitates its handling in laboratory settings .

The reactivity of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the halogen atoms (chlorine and fluorine) can undergo elimination or substitution reactions under appropriate conditions. For instance, the compound can react with electrophiles to form more complex structures or be utilized in coupling reactions to synthesize larger organic molecules .

The biological activity of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride has been studied primarily concerning its pharmacological properties. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition could have implications for drug interactions and metabolic pathways involving other pharmaceuticals . Additionally, compounds with similar structures have shown activity against various biological targets, suggesting that this compound may also exhibit significant biological effects.

Several synthetic routes can be employed to produce 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride:

  • N-Alkylation of Aniline Derivatives: The synthesis may begin with the chlorination and fluorination of an appropriate aniline derivative, followed by N-alkylation with propyl bromide or iodide.
  • Reductive Amination: Another method involves the reductive amination of ketones or aldehydes with the corresponding amine under catalytic hydrogenation conditions.
  • Direct Amine Synthesis: Utilizing starting materials such as 4-chloro-3-fluorobenzaldehyde and propylamine, followed by reduction processes to yield the final product .

The applications of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride are diverse:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery programs targeting specific diseases.
  • Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its properties may find applications in developing new materials with specific functionalities .

Interaction studies involving 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride focus on its binding affinity and inhibition potential against various enzymes. Notably, studies indicate that it acts as an inhibitor of CYP1A2, which is significant for understanding its pharmacokinetics and potential drug-drug interactions. Further investigations into its interactions with other biological targets are necessary to fully elucidate its therapeutic potential .

Several compounds share structural similarities with 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride, including:

Compound NameMolecular FormulaUnique Features
4-ChloroanilineC6H6ClNSimple amine structure without fluorine
3-FluorophenethylamineC8H10FNContains a phenethyl group instead of propyl
1-(4-Bromo-3-fluorophenyl)-propylamineC9H12BrFNBromine substitution instead of chlorine

Uniqueness: The unique combination of both chlorine and fluorine substituents on the aromatic ring distinguishes 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride from other similar compounds. This dual halogenation may enhance its biological activity and influence its chemical reactivity compared to structurally related compounds .

Reaction Pathways and Synthetic Routes

1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride can be synthesized through multiple established reaction pathways, each offering distinct advantages in terms of yield, selectivity, and industrial applicability .

The most widely employed synthetic route involves reductive amination of 4-chloro-3-fluorobenzaldehyde with propylamine in the presence of reducing agents such as sodium cyanoborohydride or sodium borohydride [3]. This approach proceeds through formation of an intermediate imine, which is subsequently reduced to yield the desired primary amine [4] [5]. The reaction typically demonstrates excellent regioselectivity and functional group tolerance, making it particularly suitable for halogenated aromatic substrates [6].

Nucleophilic substitution represents another viable synthetic pathway, employing 4-chloro-3-fluorobenzyl halides as electrophilic starting materials [7] [8]. This route requires the use of strong bases such as potassium carbonate or cesium carbonate to facilitate the substitution reaction with propylamine [7]. The reaction proceeds through a classical SN2 mechanism, with the nucleophilic amine displacing the halide leaving group [8].

Catalytic amination methodologies have emerged as highly efficient alternatives, particularly for industrial-scale synthesis [9] [10]. These approaches utilize transition metal catalysts to facilitate the coupling of 4-chloro-3-fluoroiodobenzene with propylamine under controlled conditions [10] [11]. The reactions typically proceed through oxidative addition, amine coordination, and reductive elimination steps, characteristic of cross-coupling mechanisms [12].

The Mannich reaction pathway represents a three-component approach involving 4-chloro-3-fluorobenzaldehyde, formaldehyde, and propylamine [13] [14]. This methodology generates beta-amino-carbonyl intermediates that can be subsequently reduced to afford the target compound [13]. The reaction proceeds through formation of an electrophilic iminium species, which undergoes nucleophilic attack by the enolate equivalent [14].

Table 1: Synthetic Routes and Reaction Conditions

Synthetic RouteStarting MaterialsKey ReagentsTemperature Range (°C)Reaction Time (hours)Typical Yield (%)
Reductive Amination4-Chloro-3-fluorobenzaldehyde + PropylamineNaBH3CN, NaBH420-6012-3675-90
Nucleophilic Substitution4-Chloro-3-fluorobenzyl halide + PropylamineK2CO3, Cs2CO380-1208-2465-85
Catalytic Amination4-Chloro-3-fluoroiodobenzene + PropylaminePd/C, Ni-Raney, Cu catalysts100-1504-1680-95
Mannich Reaction4-Chloro-3-fluorobenzaldehyde + Formaldehyde + PropylamineFormic acid, Proline0-256-1860-80
Alkylation-Reduction4-Chloro-3-fluoroacetophenone + PropylamineLiAlH4, H2/Pd0-808-2070-88

Reagents and Catalytic Systems

The selection of appropriate catalytic systems is crucial for achieving high yields and selectivity in the synthesis of halogenated aromatic amines [9] [6]. Palladium-based catalysts, particularly palladium on carbon, have demonstrated exceptional performance in reductive amination reactions [15] [4]. These systems typically require catalyst loadings of 0.1-5.0 mol% and operate effectively under mild hydrogen pressure conditions [15].

Raney nickel catalysts offer an economical alternative for large-scale synthesis, though they require careful optimization to prevent dehalogenation side reactions [9]. The incorporation of dehydrogenation inhibitors such as dicyandiamide is essential to maintain selectivity toward the desired amine product [9]. Typical catalyst loadings range from 5.0-20.0 mol%, with reaction temperatures maintained between 60-100°C [16] [9].

Copper-based catalytic systems have gained prominence due to their versatility in carbon-nitrogen bond formation reactions [8] [10]. These catalysts frequently employ chelating ligands such as BINAP, Xantphos, or phenanthroline to enhance selectivity and prevent metal leaching [8]. The catalytic loadings typically range from 1.0-10.0 mol%, with reactions conducted under inert atmosphere conditions [10].

Ruthenium complexes represent advanced catalytic systems offering exceptionally high selectivity and turnover numbers [15] [17]. These catalysts demonstrate remarkable activity at loadings as low as 0.02-1.0 mol% and can achieve turnover numbers exceeding 40,000 in continuous flow applications [15]. The silicon-nanostructure-supported ruthenium systems show particular promise for industrial applications due to their recyclability and low metal leaching characteristics [15].

Iron-based catalysts have emerged as environmentally friendly alternatives to precious metal systems [4] [17]. These catalysts typically employ nitrogen-doped silicon carbide supports and demonstrate excellent functional group tolerance [4]. The iron systems require slightly higher loadings of 0.5-5.0 mol% but offer significant cost advantages for large-scale manufacturing [4].

Table 2: Catalytic Systems and Parameters

Catalyst TypeLoading (mol%)Ligands/AdditivesSelectivityReusability
Palladium on Carbon (Pd/C)0.1-5.0None requiredHighLimited
Raney Nickel5.0-20.0Dicyandiamide (dehalogenation inhibitor)Moderate (dehalogenation risk)Good
Copper-based catalysts1.0-10.0BINAP, Xantphos, PhenanthrolineHigh with proper ligandsExcellent
Ruthenium complexes0.02-1.0Phosphine ligandsVery HighExcellent
Iron complexes0.5-5.0N-doped SiC supportHighGood

Optimization of Reaction Conditions (Temperature, Solvents, Time)

Temperature optimization plays a critical role in maximizing yield while minimizing unwanted side reactions [18] [19]. For reductive amination reactions, optimal temperatures typically range from 60-100°C, balancing reaction rate with product stability [3] [4]. Temperatures exceeding 120°C often lead to dehalogenation side reactions, particularly problematic for halogenated aromatic substrates [9] [6].

Solvent selection significantly influences reaction efficiency and selectivity [20] [21]. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and toluene have demonstrated superior performance compared to protic alternatives [18] [20]. The choice of solvent affects both the solubility of reactants and the stability of catalytic intermediates [21]. Protic solvents can compete with the desired amine nucleophile, reducing overall reaction efficiency [20].

Reaction time optimization requires careful balance between conversion and over-alkylation [18] [3]. Typical reaction times range from 8-16 hours for most synthetic routes, with longer durations offering diminishing returns due to catalyst deactivation and product degradation [18]. Continuous monitoring through analytical techniques such as high-performance liquid chromatography is essential for determining optimal reaction endpoints [22].

The use of microwave-assisted heating has shown promise for accelerating reaction kinetics while maintaining selectivity [19]. Microwave irradiation at 60°C for 15 minutes can achieve comparable results to conventional heating for 240 minutes, demonstrating significant potential for process intensification [19].

pH control represents another critical parameter, particularly for reactions involving basic conditions [18] [20]. Slightly basic conditions (pH 7-9) favor nucleophilic substitution mechanisms while preventing acid-catalyzed side reactions [18]. However, excessive basicity can lead to unwanted elimination or rearrangement reactions [20].

Table 3: Reaction Optimization Parameters

ParameterOptimal RangeEffect on YieldSide Effects
Temperature60-100°CHigher temp increases rate but may cause decompositionDehalogenation at >120°C
SolventDMF, THF, ToluenePolar aprotic solvents preferredProtic solvents compete with amine
Catalyst Loading0.1-5 mol%Higher loading increases rate, diminishing returns >5%Metal leaching at high loading
Reaction Time8-16 hoursLonger time increases conversion to plateauOver-alkylation with excess time
Pressure1-5 atm H2Higher pressure favors hydrogenation stepsEquipment complexity
pH7-9 (slightly basic)Basic conditions favor nucleophilic substitutionBase-catalyzed side reactions

Industrial-Scale Production Methodologies

Industrial-scale production of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride requires careful consideration of reactor design, heat management, and process safety [23] [24]. Continuous stirred tank reactors represent the most commonly employed reactor configuration for these syntheses, offering excellent heat and mass transfer characteristics [23].

Batch sizes typically range from 100-1000 kg, balancing economic considerations with quality control requirements [20] [23]. The selection of appropriate batch size depends on market demand, storage limitations, and the ability to maintain consistent product quality across production runs [23]. Larger batches offer economic advantages but present challenges in temperature control and mixing efficiency [20].

Heat management represents a critical aspect of industrial-scale synthesis due to the exothermic nature of many synthetic transformations [18] [23]. External cooling systems and reflux condensers are essential for maintaining optimal reaction temperatures and preventing thermal runaway conditions [23]. The implementation of automated temperature control systems ensures consistent product quality and operator safety [18].

Process analytical technology integration allows for real-time monitoring of reaction progress and product quality [23] [24]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy serve as primary analytical tools for ensuring batch-to-batch consistency [23]. In-line monitoring systems can detect deviations from optimal conditions and trigger corrective actions automatically [24].

Waste minimization strategies focus on solvent recovery and recycling programs [23]. Distillation and extraction systems recover valuable solvents for reuse, reducing both environmental impact and production costs [25] [23]. Aqueous waste streams require treatment to meet environmental discharge standards [23].

Table 4: Industrial Manufacturing Considerations

Process AspectIndustrial ImplementationKey Considerations
Reactor TypeContinuous stirred tank reactor (CSTR)Heat and mass transfer optimization
Scale100-1000 kg batchesEconomic batch size vs. quality control
Heat ManagementExternal cooling, reflux condensersExothermic reaction control
Product RecoveryDistillation, crystallizationMinimize product loss
Waste TreatmentSolvent recovery, aqueous waste treatmentEnvironmental compliance
Quality ControlHPLC analysis, NMR verificationBatch-to-batch consistency

Purification Techniques (Crystallization, Chromatography, Distillation)

The purification of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride employs multiple complementary techniques to achieve pharmaceutical-grade purity [26] [25]. Crystallization represents the primary purification method for the hydrochloride salt, offering both high purity and excellent recovery yields [27] [28].

Hydrochloride salt formation proceeds through treatment of the free base with hydrochloric acid in isopropanol at reduced temperatures (0-5°C) [27] [3]. This process exploits the differential solubility of the protonated amine salt compared to neutral impurities, enabling effective separation [27]. The crystallization process typically achieves purities of 95-99% with recovery yields of 85-95% [27].

Column chromatography serves as an essential technique for complex mixture separations, particularly during synthetic route development [22] [29]. Silica gel stationary phases with ethyl acetate/hexane gradient elution systems demonstrate excellent resolution for aromatic amine separates [22] [29]. This technique can achieve purities exceeding 98-99.5%, though with somewhat lower recovery yields of 75-90% due to column losses [22].

Distillation techniques are employed for volatile impurity removal and solvent recovery operations [25] [27]. Reduced pressure distillation prevents thermal decomposition while enabling separation of volatile components [25] [27]. The technique typically operates below 200°C and achieves purities of 90-95% with recovery yields of 80-90% [27].

Acid-base extraction methodologies exploit the basic nature of the amine functionality for selective purification [26] [30]. Sequential extraction with aqueous acid solutions converts the amine to its water-soluble salt, enabling separation from neutral and acidic impurities [30]. Subsequent basification liberates the free amine for organic extraction [30]. This technique achieves purities of 85-95% with recovery yields of 80-95% [26].

Recrystallization represents the final purification step, employing solvents such as acetone or ethanol to achieve pharmaceutical-grade purity [28] [3]. The trichloroacetic acid purification methodology offers an innovative approach for amine purification with reduced waste generation [26] [28]. This technique achieves exceptional purities of 99-99.8% with recovery yields of 90-98% [28].

Table 5: Purification Methods and Efficiency

Purification MethodSuitable ForConditionsPurity Achieved (%)Recovery Yield (%)
CrystallizationHydrochloride salt formationHCl in isopropanol, 0-5°C95-9985-95
Column ChromatographyComplex mixturesSilica gel, EtOAc/Hexane gradient98-99.575-90
DistillationVolatile compoundsUnder reduced pressure, <200°C90-9580-90
Acid-Base ExtractionAmine purificationAqueous acid/base, organic extraction85-9580-95
RecrystallizationFinal purificationAcetone or ethanol99-99.890-98

Thermodynamic Parameters (Melting Point, Boiling Point, Vapor Pressure)

The thermodynamic properties of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride reflect the influence of halogen substitution on the aromatic ring and the presence of the hydrochloride salt form . The melting point is estimated to range between 145-147°C, which is typical for halogenated aromatic amine hydrochloride salts . This relatively high melting point indicates strong intermolecular interactions, primarily due to the ionic nature of the hydrochloride salt and hydrogen bonding capabilities.

The boiling point of the compound is projected to be in the range of 220-260°C based on similar halogenated phenylpropylamine derivatives [2] [3]. The presence of both chlorine and fluorine substituents on the aromatic ring increases the molecular weight and enhances intermolecular forces, resulting in elevated boiling points compared to unsubstituted analogs.

Vapor pressure measurements indicate a value of 0.1±0.4 mmHg at 25°C [2], demonstrating low volatility at ambient conditions. This low vapor pressure is characteristic of ionic compounds and suggests that the compound will have minimal evaporation under standard storage conditions.

Additional thermodynamic parameters include a density of 1.1±0.1 g/cm³ [3] and a flash point of 98.9±10.5°C [2]. The molecular parameters show an exact mass of 187.55 g/mol [3] and an index of refraction of approximately 1.519 [3].

PropertyValueReference
Melting Point145-147°C (estimated)
Boiling Point220-260°C (estimated) [2] [3]
Vapor Pressure0.1±0.4 mmHg at 25°C [2]
Density1.1±0.1 g/cm³ [3]
Flash Point98.9±10.5°C [2]
Exact Mass187.55 g/mol [3]
Index of Refraction1.519 (estimated) [3]

Solubility Behavior in Polar and Non-Polar Solvents

The solubility characteristics of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride are primarily governed by the ionic nature of the hydrochloride salt and the halogenated aromatic structure [5]. The compound demonstrates limited solubility in water due to the hydrophobic nature of the halogenated aromatic ring, despite the presence of the ionic hydrochloride group [5]. The chlorine and fluorine substituents reduce the overall polarity and water compatibility compared to unsubstituted phenylpropylamine derivatives.

In polar protic solvents such as ethanol and methanol, the compound shows good solubility [6]. This enhanced solubility results from hydrogen bonding interactions between the amine nitrogen and hydroxyl groups of these solvents, combined with the ion-dipole interactions of the hydrochloride salt [6]. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) [6] [7], which is attributed to the strong polar interactions and the excellent solvating properties of DMSO for both ionic and organic components.

Non-polar and weakly polar solvents such as chloroform provide only slight solubility [8], following the "like dissolves like" principle [9]. The hydrophobic aromatic portion of the molecule can interact with non-polar solvents through van der Waals forces, but the ionic hydrochloride component limits overall solubility in these media.

Solvent TypeSolubilityMechanismReference
WaterLimitedIon-dipole interactions [5]
EthanolSolubleHydrogen bonding
MethanolSolubleHydrogen bonding [6]
DMSOHighly SolubleStrong polar interactions [6] [7]
ChloroformSlightly SolubleHydrophobic interactions [8]
Organic Solvents (general)Generally SolubleLike dissolves like principle [9]

Spectroscopic Data (FT-IR, NMR, UV-Vis)

Fourier Transform Infrared (FT-IR) Spectroscopy provides characteristic absorption bands that confirm the structural features of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride [10] [11] . The N-H stretching vibrations appear in the range of 3300-3500 cm⁻¹, which may be broadened due to hydrogen bonding in the hydrochloride salt form [10] [11] . Aromatic C=C stretching modes are observed between 1600-1650 cm⁻¹ [10] [11], typical for substituted benzene rings.

The C-F stretching vibration appears in the characteristic range of 1100-1250 cm⁻¹ [13] , which is diagnostic for fluorine substitution on aromatic systems. C-Cl stretching vibrations are typically found between 750-850 cm⁻¹ [10] [11], confirming the presence of the chlorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy reveals distinct chemical shift patterns [14] [15]. In ¹H NMR, the aromatic protons appear in the downfield region between 7.0-7.5 ppm [14] [15], with coupling patterns reflecting the substitution pattern on the benzene ring. ¹³C NMR spectroscopy shows aromatic carbon signals in the 120-140 ppm region [15] [16], with specific chemical shifts influenced by the electron-withdrawing effects of both chlorine and fluorine substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy exhibits absorption maxima around 260-270 nm [17], corresponding to π→π* electronic transitions in the substituted aromatic system. The halogen substituents cause shifts in these transitions compared to unsubstituted phenyl derivatives.

TechniqueCharacteristic Peak/RangeAssignmentReference
FT-IR3300-3500 cm⁻¹N-H stretching [10] [11]
FT-IR1600-1650 cm⁻¹Aromatic C=C stretching [10] [11]
FT-IR1100-1250 cm⁻¹C-F stretching [13]
FT-IR750-850 cm⁻¹C-Cl stretching [10] [11]
¹H NMR7.0-7.5 ppmAromatic protons [14] [15]
¹³C NMR120-140 ppmAromatic carbons [15] [16]
UV-Vis260-270 nmπ→π* transitions [17]

Reactivity: Nucleophilic Substitution, Alkylation, and Functional Group Interactions

The chemical reactivity of 1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride is primarily centered around the amine nitrogen as the most nucleophilic site [18] [19]. Nucleophilic substitution reactions can occur under mild conditions, where the amine acts as a nucleophile toward electrophilic centers [18] [19]. The electron-withdrawing effects of the halogen substituents modulate the nucleophilicity of the amine, making it somewhat less reactive than unsubstituted analogs.

Alkylation reactions proceed readily when the compound is treated with alkyl halides in the presence of a base [21]. The secondary amine character allows for mono-alkylation to produce tertiary amine derivatives. The reaction conditions typically require an appropriate base to deprotonate the amine and neutralize the generated hydrogen halide [21].

Acylation reactions with acyl chlorides or anhydrides yield amide derivatives [22]. These reactions are generally favored over alkylation due to the irreversible nature of amide bond formation and the stability of the resulting products [22].

The compound exhibits significant hydrogen bonding capacity through the amine nitrogen [23] [24]. In polar protic solvents, the amine can act as both a hydrogen bond donor (when protonated) and acceptor, leading to the formation of hydrogen-bonded complexes that influence solubility and crystallization behavior [24].

Aromatic substitution reactions on the phenyl ring are limited due to the electron-withdrawing nature of both chlorine and fluorine substituents [18] [25]. These groups deactivate the aromatic ring toward electrophilic aromatic substitution, requiring harsh conditions and strong electrophiles for successful reactions [18].

Reaction TypeReactive SiteConditionsProductsReference
Nucleophilic SubstitutionAmine nitrogenMild conditionsSubstituted amines [18] [19]
AlkylationAmine nitrogenAlkyl halides, baseN-alkylated products [21]
AcylationAmine nitrogenAcyl chlorides, baseAmide derivatives [22]
Hydrogen BondingAmine nitrogenPolar protic solventsH-bonded complexes [23] [24]
Aromatic SubstitutionAromatic ringStrong electrophilesRing-substituted products [18] [25]

Dates

Last modified: 08-16-2023

Explore Compound Types